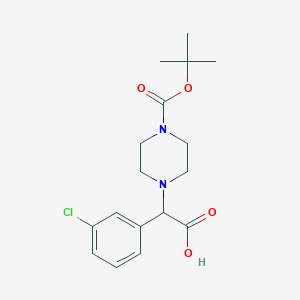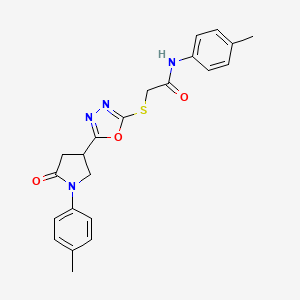![molecular formula C14H14N2O2S B2619163 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 536731-87-0](/img/structure/B2619163.png)
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that features a thiazole ring, a methoxyphenyl group, and a cyclopropanecarboxamide moiety
Mechanism of Action
Target of Action
MLS000103167, also known as N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, is a compound under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like MLS000103167 . These factors can include temperature, pH, and the presence of other compounds or enzymes.
Preparation Methods
The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl group and the cyclopropanecarboxamide moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions to form the thiazole ring. This is followed by the attachment of the methoxyphenyl group through electrophilic aromatic substitution reactions. Finally, the cyclopropanecarboxamide moiety is introduced via amide bond formation reactions .
Chemical Reactions Analysis
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Scientific Research Applications
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be compared with other thiazole-containing compounds and methoxyphenyl derivatives. Similar compounds include:
Thiazole derivatives: Compounds such as thiazole-based antibiotics and antifungal agents.
Methoxyphenyl derivatives: Compounds like methoxyphenylpiperazine and methoxyphenylacetic acid, which have various biological activities.
The uniqueness of this compound lies in its combination of the thiazole ring, methoxyphenyl group, and cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-11-4-2-3-10(7-11)12-8-19-14(15-12)16-13(17)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLVRKAKSRQNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2619087.png)

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619090.png)



![N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2619095.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2619096.png)
![N-[(6-fluoropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2619097.png)

![5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2619100.png)

